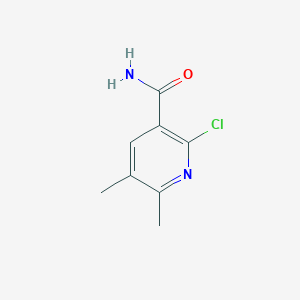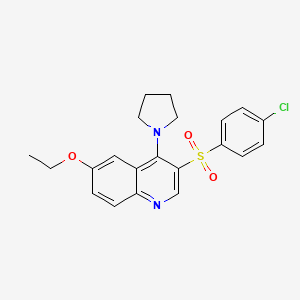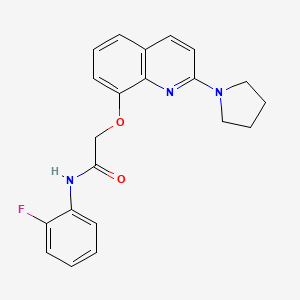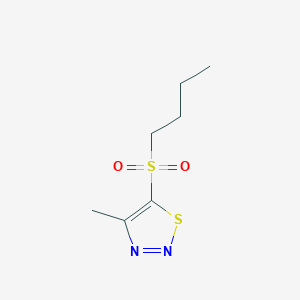![molecular formula C23H14N4O4 B2371442 (E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide CAS No. 634578-16-8](/img/structure/B2371442.png)
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, also known as CPI-169, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CPI-169 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene expression regulation.
Scientific Research Applications
1. Industrial and Environmental Applications
Acrylamide is widely used in various industries due to its property as an alpha,beta-unsaturated reactive molecule. It is primarily utilized to synthesize polyacrylamide, which finds applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Its role is also significant in laboratories as a solid support for protein separation via electrophoresis. Understanding the chemistry, metabolism, pharmacology, and toxicology of acrylamide is crucial due to potential human exposure from both external sources and the diet (Friedman, 2003).
2. Applications in Food Industry
The formation of acrylamide in heat-treated carbohydrate-rich foods has prompted extensive research into its chemistry, agriculture practices, and toxicology. Acrylamide formation is closely linked to food composition, with factors such as the presence of sugars and availability of free amino acids like asparagine playing a significant role. Various food categories, including potatoes, biscuits, cereals, and coffee, are studied for acrylamide content, and measures are taken to mitigate its formation while maintaining the food's organoleptic properties (Taeymans et al., 2004).
3. Microgels and Hybrids
Acrylamide-based microgels have attracted attention due to their potential applications in various fields, including nanotechnology, drug delivery, sensing, and catalysis. Their responsive behavior to environmental conditions like temperature, pH, and ionic strength makes them suitable for these applications. The synthesis, properties, and applications of such microgels are areas of active research and development (Begum et al., 2019).
4. Coordination Chemistry
The coordination chemistry of acrylamide with various transition metals has been surveyed in literature. The potential versatility of acrylamide as a ligand and its complexes, mainly through carbonyl oxygen coordination, opens up avenues for understanding its reactivity in biological systems. This knowledge is critical for elucidating the mechanism of acrylamide metabolism and its health effects, especially concerning its presence in food (Girma et al., 2005).
properties
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c24-14-17(23(28)25-18-7-9-19(10-8-18)27(29)30)12-15-6-11-21-20(13-15)22(31-26-21)16-4-2-1-3-5-16/h1-13H,(H,25,28)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPDOBAOKZQCU-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)


![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)



![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)